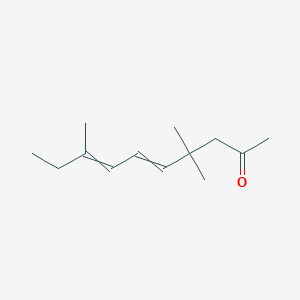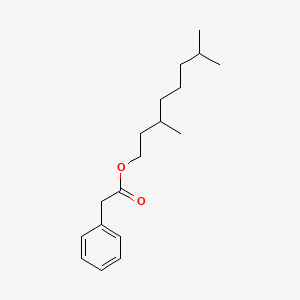
Guaietolin
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Guaiétolin implique la réaction du 2-éthoxyphénol avec l'épichlorhydrine en présence d'une base pour former du 3-(2-éthoxyphénoxy)-1,2-propanediol. Cette réaction se produit généralement dans des conditions douces, la base étant souvent l'hydroxyde de sodium ou l'hydroxyde de potassium. La réaction est effectuée en milieu aqueux dans une plage de température de 50 à 60 °C .
Méthodes de production industrielle
La production industrielle du Guaiétolin suit une voie de synthèse similaire mais à plus grande échelle. Le processus implique l'utilisation de réacteurs industriels et de systèmes à écoulement continu pour garantir une qualité et un rendement constants du produit. Les conditions de réaction sont optimisées pour maximiser l'efficacité et minimiser les coûts de production .
Analyse Des Réactions Chimiques
Types de réactions
Le Guaiétolin subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le Guaiétolin peut être oxydé pour former des quinones correspondantes.
Réduction : La réduction du Guaiétolin peut produire divers dérivés alcooliques.
Substitution : Le Guaiétolin peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe éthoxy.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium et le tert-butylate de potassium sont souvent utilisés.
Principaux produits formés
Oxydation : Quinones et composés apparentés.
Réduction : Dérivés alcooliques.
Substitution : Divers composés phénoxy substitués.
Applications de la recherche scientifique
Le Guaiétolin a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme matière première pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses propriétés anti-inflammatoires et analgésiques potentielles.
Médecine : Étudié pour son efficacité dans le traitement de la douleur chronique, de l'arthrite et de certains types de neuropathie.
Industrie : Applications potentielles dans le développement de nouveaux médicaments et agents thérapeutiques.
Mécanisme d'action
Le mécanisme d'action du Guaiétolin implique une approche multiforme pour moduler les voies de la douleur et de l'inflammation. Le Guaiétolin cible principalement l'enzyme COX-2, un acteur clé du processus inflammatoire. En inhibant la COX-2, le Guaiétolin réduit la synthèse des prostaglandines, qui sont des composés responsables de l'inflammation, de la douleur et de la fièvre. De plus, le Guaiétolin s'est avéré influencer le système nerveux central en interagissant avec les récepteurs opioïdes, bien que faiblement. Cette interaction contribue à améliorer ses propriétés analgésiques sans le risque de dépendance qui est généralement associé aux opioïdes plus puissants. Un autre aspect important du mécanisme d'action du Guaiétolin implique la modulation des canaux ioniques dans les neurones, en particulier les canaux sodiques, qui jouent un rôle dans la transmission des signaux de douleur. En stabilisant ces canaux, le Guaiétolin réduit efficacement l'excitabilité neuronale et, par conséquent, la perception de la douleur .
Applications De Recherche Scientifique
Guaietolin has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential anti-inflammatory and analgesic properties.
Medicine: Being studied for its efficacy in treating chronic pain, arthritis, and certain types of neuropathy.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action for Guaietolin involves a multi-faceted approach to modulating pain and inflammation pathways. This compound primarily targets the COX-2 enzyme, a key player in the inflammatory process. By inhibiting COX-2, this compound reduces the synthesis of prostaglandins, which are compounds responsible for inflammation, pain, and fever. Additionally, this compound has been shown to influence the central nervous system by interacting with opioid receptors, albeit weakly. This interaction helps to enhance its analgesic properties without the risk of dependency that is commonly associated with stronger opioids. Another significant aspect of this compound’s mechanism involves modulating ion channels in neurons, particularly sodium channels, which play a role in pain signal transmission. By stabilizing these channels, this compound effectively reduces neural excitability and, consequently, pain perception .
Comparaison Avec Des Composés Similaires
Le Guaiétolin peut être comparé à d'autres inhibiteurs de la COX-2 tels que le célécoxib et le rofécoxib. Contrairement à de nombreux autres inhibiteurs de la COX-2, le Guaiétolin se lie sélectivement à l'enzyme COX-2 sans affecter la COX-1, minimisant ainsi les effets secondaires gastro-intestinaux souvent associés aux inhibiteurs de la COX non sélectifs. Cette liaison sélective rend le Guaiétolin unique et potentiellement plus sûr pour une utilisation à long terme .
Liste de composés similaires
- Célécoxib
- Rofécoxib
- Étoricoxib
- Valdécoxib
Propriétés
IUPAC Name |
3-(2-ethoxyphenoxy)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-2-14-10-5-3-4-6-11(10)15-8-9(13)7-12/h3-6,9,12-13H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOYQLAMNLMXCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10867040 | |
| Record name | 3-(2-Ethoxyphenoxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10867040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63834-83-3 | |
| Record name | 3-(2-Ethoxyphenoxy)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63834-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guaietolin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063834833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guaietolin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUAIETOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9J54386JH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Propanamide, N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B1615122.png)



![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B1615127.png)

